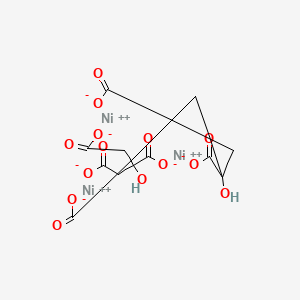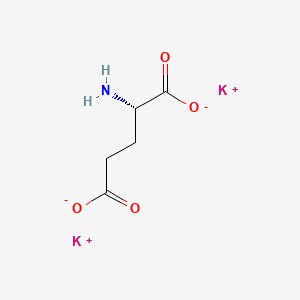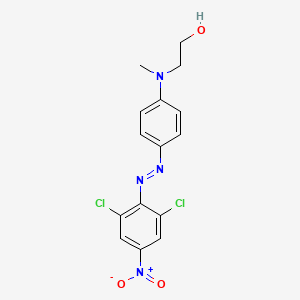
6,7-Dimethoxychinoxalin
Übersicht
Beschreibung
6,7-Dimethoxyquinoxaline is a chemical compound that belongs to the class of quinoxalines . It is a nitrogen-containing heterocyclic compound and is an indispensable structural unit for both chemists and biochemists .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyquinoxaline derivatives has been extensively studied. A primitive and effective method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyquinoxaline is C10H10N2O4 . It has a molecular weight of 222.20 g/mol . The structure of 6,7-Dimethoxyquinoxaline includes a quinoxaline core with two methoxy groups attached at positions 6 and 7 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-Dimethoxyquinoxaline include a molecular weight of 222.20 g/mol . It is a weak base and can form salts with acids .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Anwendungen
6,7-Dimethoxychinoxalin-Derivate wurden als signifikant antibakterielle und antimykotische Eigenschaften aufweisend identifiziert. Diese Verbindungen werden bei der Entwicklung von Medikamenten wie Olaquindox und Carbadox eingesetzt, die als Antibiotika auf dem Markt erhältlich sind. Die antimykotische Aktivität ist besonders bemerkenswert bei substituierten 3-Benzylchinoxalinen, die von substituierter Phenylbrenztraubensäure und o-Phenylendiamin abgeleitet sind .
Antitumor- und Antikrebsaktivitäten
Untersuchungen haben gezeigt, dass this compound-Derivate potente Antitumor- und Antikrebswirkungen aufweisen. Eine Reihe dieser Derivate, die durch Diaryl-Harnstoff-Gerüste verbunden sind, wurden synthetisiert und evaluiert, wobei eine hervorragende Wirksamkeit gegen verschiedene Krebszelllinien nachgewiesen wurde .
Antivirale Wirkungen
Chinoxalinderivate, einschließlich this compound, sind bekannt für ihre antiviralen Eigenschaften. Dies macht sie wertvoll für die Forschung und Entwicklung neuer antiviraler Medikamente .
Antimikrobielle Eigenschaften
Die antimikrobielle Aktivität von this compound-Derivaten ist ein weiterer wichtiger Anwendungsbereich. Diese Verbindungen werden auf ihr Potenzial zur Bekämpfung einer Vielzahl von mikrobiellen Infektionen untersucht .
Antidiabetisches Potenzial
Es besteht zunehmendes Interesse an der Verwendung von Chinoxalinderivaten als Antidiabetika. Ihr Potenzial, den Blutzuckerspiegel zu modulieren, macht sie zu einem vielversprechenden Kandidaten für die Diabetesbehandlung .
Aktivität gegen Mycobacterium tuberculosis
Diese Derivate werden auch auf ihre Wirksamkeit gegen Mycobacterium tuberculosis, das Bakterium, das für Tuberkulose verantwortlich ist, untersucht .
Antidepressive und Analgetische Wirkungen
Einige this compound-Derivate haben sich als vielversprechend für Antidepressiva und Analgetika erwiesen, wodurch ihre potenziellen therapeutischen Anwendungen erweitert werden .
Anthelmintische Eigenschaften
Schließlich wird die anthelmintische Aktivität dieser Verbindungen zur Behandlung von Infektionen mit parasitären Würmern untersucht .
Wirkmechanismus
Target of Action
6,7-Dimethoxyquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to interact with many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . They can cause DNA damage , which may be part of the mechanism of action of 6,7-Dimethoxyquinoxaline.
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, given their broad spectrum of biological activities .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . These effects suggest that 6,7-Dimethoxyquinoxaline may have similar activities.
Action Environment
This will pave the way for the development of new drugs based on these compounds .
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-13-9-5-7-8(6-10(9)14-2)12-4-3-11-7/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKZBRQHUWQKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CN=C2C=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279231 | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6295-29-0 | |
| Record name | 6295-29-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(1-Hydroxy-4-sulfonaphthalen-2-yl)diazenyl]benzoic acid](/img/structure/B1596563.png)










